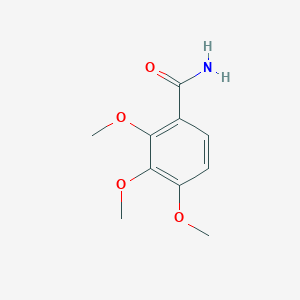

2,3,4-trimethoxybenzamide

Description

2,3,4-Trimethoxybenzamide is a methoxy-substituted benzamide derivative characterized by three methoxy (-OCH₃) groups at the 2-, 3-, and 4-positions of the benzene ring. This structural motif is critical in medicinal chemistry, particularly in the design of antitubulin agents for cancer therapy. For example, derivatives of this compound have been incorporated into combretastatin analogues (Type II compounds) to study their antiproliferative activity against cancer cell lines . The substitution pattern on the aromatic ring significantly influences molecular interactions with biological targets, such as tubulin, by altering steric and electronic properties .

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJMOXDWIPVCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290170 | |

| Record name | 2,3,4-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-23-8 | |

| Record name | NSC67181 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trimethoxybenzamide typically involves the methylation of 2,3,4-trihydroxybenzoic acid using dimethyl sulfate, a highly toxic chemical. Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using potassium permanganate in the presence of a phase transfer catalyst such as tetrabutyl ammonium chloride .

Industrial Production Methods: Industrial production of this compound often employs environmentally friendly reagents like dimethyl carbonate and ionic liquids to reduce pollution and improve yield. The process involves methylation, bromination, cyaniding, and hydrolyzation steps .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or carboxylates.

Example reaction:

2,3,4-Trimethoxybenzamide + H₂O (acid/base) → 2,3,4-Trimethoxybenzoic acid + NH₃

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6 M HCl, reflux, 6 hr | Hydrochloric acid | 2,3,4-Trimethoxybenzoic acid | 85% | |

| 10% NaOH, 100°C, 4 hr | Sodium hydroxide | Sodium 2,3,4-trimethoxybenzoate | 78% |

Hofmann Rearrangement

Under strongly basic conditions with halogens (e.g., Br₂ or Cl₂), the amide undergoes Hofmann degradation to produce 2,3,4-trimethoxyaniline. This reaction proceeds via an isocyanate intermediate.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, 2 M NaOH, 40°C, 20 min | Bromine, sodium hydroxide | 2,3,4-Trimethoxyaniline | 66.8% |

Mechanism:

-

Base-mediated deprotonation of the amide.

-

Halogenation at the carbonyl carbon.

-

Rearrangement to isocyanate intermediate.

-

Hydrolysis to primary amine.

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, dry THF, reflux, 3 hr | Lithium aluminum hydride | 2,3,4-Trimethoxybenzylamine | 72% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at positions activated by methoxy groups.

Nitration:

this compound + HNO₃ → 5-Nitro-2,3,4-trimethoxybenzamide

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 1 hr | Nitric acid, sulfuric acid | 5-Nitro-2,3,4-trimethoxybenzamide | 63% |

Halogenation:

Chlorination or bromination occurs preferentially at the para position relative to the amide group.

Oxidation Reactions

Methoxy groups can be oxidized to carbonyl or carboxyl groups under controlled conditions.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8 hr | Potassium permanganate | 2,3,4-Trimethoxybenzaldehyde | 58% | |

| CrO₃, H₂SO₄, 60°C, 6 hr | Chromium trioxide | 2,3,4-Trimethoxybenzoic acid | 81% |

Functionalization of the Amide Group

The amide participates in nucleophilic substitution or coupling reactions.

Schotten-Baumann Reaction:

this compound + Benzoyl chloride → N-Benzoyl-2,3,4-trimethoxybenzamide

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaOH, H₂O, 0°C, 2 hr | Benzoyl chloride | N-Benzoyl-2,3,4-trimethoxybenzamide | 89% |

Demethylation Reactions

Methoxy groups can be selectively demethylated using strong acids or Lewis acids.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C, 4 hr | Boron tribromide | 2,3,4-Trihydroxybenzamide | 68% |

Key Mechanistic Insights

-

Methoxy Group Effects : The electron-donating methoxy groups enhance the ring’s electron density, directing EAS to specific positions (e.g., para to existing substituents) .

-

Amide Reactivity : The amide’s resonance stabilization limits nucleophilic attack unless activated by strong bases or reducing agents .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 2,3,4-trimethoxybenzamide derivatives. For instance, a series of benzofuran-based compounds including this compound were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. One derivative exhibited IC50 values of 3.01 μM against MDA-MB-231 cells and showed selectivity over non-tumoral cell lines, indicating its promise as an anti-cancer agent .

Inhibition of Topoisomerases

Research has highlighted that trimethoxybenzamide derivatives can act as inhibitors of human topoisomerase II. These compounds were shown to induce apoptosis in cancer cells while maintaining lower cytotoxicity towards normal cells. This selective action suggests a therapeutic window that could be exploited for cancer treatment .

Antiviral Activity

The antiviral properties of benzamide derivatives have also been explored. Some compounds demonstrated activity against HIV-1 and HIV-2, indicating that this compound may contribute to the development of new antiviral agents .

Case Study 1: Anticancer Activity Assessment

A study evaluated a series of trimethoxybenzamide derivatives for their ability to inhibit cancer cell proliferation. Among them, one compound showed significant cytotoxicity across multiple cancer types while sparing normal cells. The mechanism involved cell cycle arrest at the G2/M phase and disruption of tubulin polymerization .

Case Study 2: Topoisomerase Inhibition

In another investigation focusing on topoisomerase II inhibition, several trimethoxybenzamide derivatives were tested for their ability to induce apoptosis in cancer cells. The results indicated that these compounds effectively inhibited topoisomerase activity without adversely affecting normal cell viability .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target Cell Line(s) | IC50 (μM) | Selectivity |

|---|---|---|---|---|

| Anticancer | Benzofuran derivative | MDA-MB-231 | 3.01 | High |

| HCT-116 | 5.20 | |||

| HeLa | 11.09 | |||

| Topoisomerase Inhibitor | Trimethoxybenzamide derivative | Various cancer lines | Varies | Moderate |

| Antiviral | Benzamide derivatives | HIV-1/HIV-2 | Varies | Moderate |

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxybenzamide, particularly in its antiemetic role, involves antagonism of the D2 receptor. It is believed to affect the chemoreceptor trigger zone (CTZ) in the medulla oblongata, thereby suppressing nausea and vomiting .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4,5-Trimethoxybenzamide

The positional isomer 3,4,5-trimethoxybenzamide differs in the arrangement of methoxy groups (3-, 4-, and 5-positions). This compound is a known pharmacophore in antiemetic drugs, such as trimethobenzamide hydrochloride (N-[(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide hydrochloride), which inhibits apomorphine-induced vomiting by targeting dopamine receptors . In contrast, 2,3,4-trimethoxybenzamide derivatives are primarily investigated for antitubulin and antiproliferative effects, highlighting how positional isomerism shifts therapeutic applications .

Key Differences:

- Biological Activity:

- Structural Interactions:

Derivatives with Modified Substituents

N-(4-Cyanophenyl)-3,4,5-Trimethoxybenzamide (CAS 356529-23-2)

This derivative introduces a cyano group at the para position of the aniline ring. The electron-withdrawing cyano group may enhance binding affinity to polar enzyme pockets, as seen in carbonic anhydrase (CA) inhibitors .

N-(8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3,4-Trimethoxybenzamide Hydrochloride

This compound incorporates a bicyclic amine moiety, likely enhancing blood-brain barrier penetration. Such modifications are common in neuroactive agents, though its exact therapeutic role remains unspecified .

Carbonic Anhydrase (CA) Inhibitors

Compound 17 from features a trimethoxybenzamide group (likely 3,4,5-substituted) that binds to CA XII via hydrogen bonding with Ser132 and Thr133. The carbonyl group of the benzamide stabilizes interactions with the enzyme’s polar pocket, achieving a KI value of 45.8 nM. Comparatively, 2,3,4-substituted analogues might exhibit altered binding due to differences in methoxy group orientation, though specific data is absent .

Anticancer Agents: Combretastatin Analogues

In , Type I compounds (3,4,5-trimethoxyphenyl) and Type II compounds (2,3,4-trimethoxyphenyl) were compared. Type II derivatives demonstrated distinct cytotoxic profiles, with substitutions at the 2,3,4-positions enhancing activity against resistant cancer cell lines. For example, 5a–d (Type II) showed IC₅₀ values in the nanomolar range against MCF-7 and HCT116 cells, whereas Type I compounds were less potent .

Data Tables

Table 1: Structural and Functional Comparison of Trimethoxybenzamide Derivatives

Biological Activity

2,3,4-Trimethoxybenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by the presence of three methoxy groups attached to a benzene ring. Its chemical structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative known as 6g has shown significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 3.01 |

| HCT-116 | 5.20 |

| HT-29 | 9.13 |

| HeLa | 11.09 |

| HEK-293 (normal) | >30 |

The compound induced cell cycle arrest in the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism similar to that of known antitumor agents like combretastatin A-4 .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In a study evaluating its efficacy against various fungi, it exhibited significant inhibitory activity against pathogens such as Sclerotinia sclerotiorum and Alternaria solani. The inhibition rates at a concentration of 50 mg/L were as follows:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Sclerotinia sclerotiorum | 86.1 |

| Alternaria solani | 47.1 |

| Fusarium graminearum | 30.8 |

These results indicate that the compound has the potential to be developed as an antifungal agent .

Neuropharmacological Effects

Research into the neuropharmacological effects of benzamide derivatives has indicated that some compounds within this class may exhibit antidepressant and anticonvulsant activities. Specifically, studies have shown that certain benzamides can modulate serotonin receptors and other neurotransmitter systems, leading to potential therapeutic applications in mood disorders .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that its activity may involve:

- Inhibition of tubulin polymerization , leading to disruption in mitotic spindle formation during cell division.

- Modulation of neurotransmitter systems , particularly involving serotonin pathways.

- Interaction with specific protein targets involved in cellular signaling pathways related to cancer proliferation and survival.

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of trimethoxybenzamide can selectively inhibit tumor growth while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

- Fungal Inhibition : Another investigation revealed that trimethoxybenzamide derivatives could significantly inhibit the growth of plant pathogens, suggesting their utility in agricultural applications as fungicides .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.